9-Chloro Quetiapine-D8 is a deuterated derivative of the antipsychotic medication Quetiapine, which is primarily used to treat schizophrenia and bipolar disorder. The incorporation of deuterium atoms enhances its utility in pharmacokinetic studies by providing a stable isotope for tracking and quantification in biological systems. This compound is classified under the category of atypical antipsychotics and is particularly noted for its sedative properties.
9-Chloro Quetiapine-D8 is synthesized from Quetiapine Hemifumarate through specialized chemical processes that replace hydrogen atoms with deuterium, typically using deuterated reagents under controlled conditions to ensure selectivity and yield.
The synthesis of 9-Chloro Quetiapine-D8 involves several steps:
The molecular structure of 9-Chloro Quetiapine-D8 features a piperazine ring substituted with a chloro group and a thiazepine moiety.
The structure can be represented using various chemical notation systems, including SMILES and InChI formats, which provide detailed information about the arrangement of atoms within the molecule.
9-Chloro Quetiapine-D8 can participate in several chemical reactions:
The mechanism of action for 9-Chloro Quetiapine-D8 is similar to that of its parent compound, Quetiapine. It primarily acts as an antagonist at serotonin (5-HT2A) and dopamine (D2) receptors in the brain, which contributes to its antipsychotic effects.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are frequently employed to characterize the physical and chemical properties of 9-Chloro Quetiapine-D8.
9-Chloro Quetiapine-D8 has several scientific applications:
9-Chloro Quetiapine-D8 (Chemical Name: 2-[2-[4-(9-Chlorodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol-D8) is a deuterium-labeled analog of the quetiapine impurity 9-Chloro Quetiapine. Its molecular formula is C₂₁H₁₆D₈ClN₃O₂S, with a molecular weight of 425.99 g/mol – approximately 8 Da heavier than the non-deuterated form (MW: 417.95 g/mol) due to the substitution of eight hydrogen atoms with deuterium isotopes [1] [3] [6]. The compound features a dibenzothiazepine core with a chloro substituent at the 9-position, connected to a deuterated ethanol-piperazine side chain. The deuterium atoms are strategically incorporated into the ethanol moiety (2-{2-[4-(...)ethoxy}ethanol-D8), maintaining the core pharmacophore while creating a distinct mass signature for analytical differentiation [3] [4].
Table 1: Structural and Molecular Characteristics
Property | 9-Chloro Quetiapine-D8 | Non-Deuterated Analog |
---|---|---|
Molecular Formula | C₂₁H₁₆D₈ClN₃O₂S | C₂₁H₂₄ClN₃O₂S |
Molecular Weight | 425.99 g/mol | 417.95 g/mol |
Deuterium Positions | Ethanol Side Chain | N/A |
Key Structural Features | 9-Chlorodibenzo[b,f][1,4]thiazepine core, Piperazine ring, Deuterated ethoxyethanol | Identical core without deuterium |
CAS Number | Not publicly disclosed | 1371638-11-7 |
9-Chloro Quetiapine-D8 functions as an isotopically labeled internal standard for the detection and quantification of its non-deuterated counterpart, 9-Chloro Quetiapine (Quetiapine Impurity 8 or EP Impurity L). This chlorinated impurity arises during the synthesis of quetiapine fumarate, an atypical antipsychotic drug [1] [6]. The deuterated version co-elutes chromatographically with the target impurity but exhibits distinct mass spectrometric properties due to its +8 Da mass shift. This allows precise measurement of 9-Chloro Quetiapine levels in active pharmaceutical ingredients (APIs) and finished dosage forms without interference from matrix components or other process-related impurities [2] [4]. Regulatory guidelines (ICH Q3A/B) mandate strict control of degradation impurities like 9-Chloro Quetiapine at levels typically ≤0.15%, necessitating highly accurate analytical methods [6].
The implementation of 9-Chloro Quetiapine-D8 as an internal standard significantly enhances the reliability of quetiapine impurity profiling methods. Its near-identical chemical behavior to the target analyte compensates for variations in sample preparation, injection volume, and matrix effects during liquid chromatography-mass spectrometry (LC-MS) analyses [2] [5]. This is critical because regulatory agencies require stringent documentation of impurity profiles throughout drug product shelf life. The deuterated standard enables laboratories to achieve lower detection limits (typically 0.01-0.03%) and improved reproducibility (RSD <2%) compared to external calibration methods [4]. Furthermore, its use supports method validations for specificity, accuracy, and precision as required by ICH Q2(R1) guidelines, ensuring robust quality control of quetiapine-based pharmaceuticals [2] [6].
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7